molecular formula C24H31N5O3S B3479216 N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{[1-(2,4,6-TRIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{[1-(2,4,6-TRIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE

Cat. No.: B3479216
M. Wt: 469.6 g/mol
InChI Key: QJNTWYSJHUHOQG-UHFFFAOYSA-N
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Description

N-[2-(3,4-Diethoxyphenyl)ethyl]-2-{[1-(2,4,6-trimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a diethoxyphenyl group, a trimethylphenyl-tetrazole moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[1-(2,4,6-trimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Trimethylphenyl Group: The trimethylphenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Diethoxyphenyl Group: The diethoxyphenyl group is synthesized via the ethylation of a phenol derivative.

    Coupling Reactions: The final coupling of the diethoxyphenyl group with the tetrazole moiety and the acetamide linkage is achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Diethoxyphenyl)ethyl]-2-{[1-(2,4,6-trimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[1-(2,4,6-trimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]-acetamide: Similar structure but with methoxy groups instead of ethoxy groups.

    N-[2-(3,4-Diethoxyphenyl)ethyl]-acetamide: Lacks the tetrazole moiety.

    N-[2-(3,4-Diethoxyphenyl)ethyl]-2-{[1-(2,4,6-trimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}ethanamide: Similar structure but with ethanamide instead of acetamide.

Uniqueness

The presence of both the diethoxyphenyl and trimethylphenyl-tetrazole moieties in N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[1-(2,4,6-trimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide makes it unique compared to other similar compounds. This unique structure may confer specific properties and activities that are not observed in other related compounds.

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-(2,4,6-trimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3S/c1-6-31-20-9-8-19(14-21(20)32-7-2)10-11-25-22(30)15-33-24-26-27-28-29(24)23-17(4)12-16(3)13-18(23)5/h8-9,12-14H,6-7,10-11,15H2,1-5H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNTWYSJHUHOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=NN2C3=C(C=C(C=C3C)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{[1-(2,4,6-TRIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{[1-(2,4,6-TRIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{[1-(2,4,6-TRIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{[1-(2,4,6-TRIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{[1-(2,4,6-TRIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{[1-(2,4,6-TRIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE

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